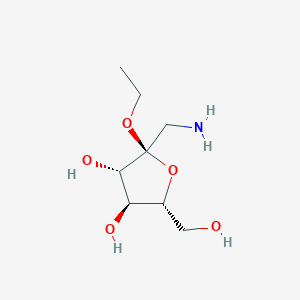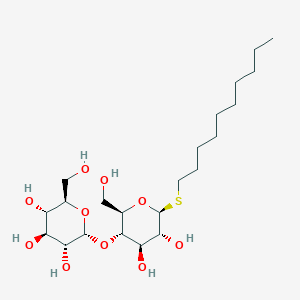
2-Fluoro-1,4-dinitrosobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1,4-dinitrosobenzene (FDNB) is a chemical compound that is widely used in scientific research applications. It is a nitroso compound that is used to label proteins and peptides for analysis. FDNB is a potent electrophile that reacts with amino groups in proteins and peptides, making it an ideal reagent for studying protein structure and function.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1,4-dinitrosobenzene involves the formation of a covalent bond between the nitroso group of 2-Fluoro-1,4-dinitrosobenzene and the amino group of a protein or peptide. This covalent bond is stable and irreversible, making 2-Fluoro-1,4-dinitrosobenzene an effective labeling reagent. The reaction between 2-Fluoro-1,4-dinitrosobenzene and amino groups is also highly specific, allowing for the selective labeling of specific amino acids within a protein or peptide sequence.
Biochemical and Physiological Effects
2-Fluoro-1,4-dinitrosobenzene has no known biochemical or physiological effects on living organisms. It is a highly reactive compound that is used exclusively in vitro for scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Fluoro-1,4-dinitrosobenzene as a labeling reagent is its high specificity for amino groups. This allows for the selective labeling of specific amino acids within a protein or peptide sequence. 2-Fluoro-1,4-dinitrosobenzene is also a highly reactive compound, which means that labeling reactions can be carried out quickly and efficiently.
One of the main limitations of using 2-Fluoro-1,4-dinitrosobenzene is its potential for non-specific labeling. This can occur when 2-Fluoro-1,4-dinitrosobenzene reacts with amino acids other than the target amino acid, leading to the labeling of unintended sites within a protein or peptide sequence. Additionally, 2-Fluoro-1,4-dinitrosobenzene is a highly toxic compound that must be handled with care.
Zukünftige Richtungen
There are several future directions for the use of 2-Fluoro-1,4-dinitrosobenzene in scientific research. One potential application is the development of new labeling strategies that minimize non-specific labeling. Another potential direction is the use of 2-Fluoro-1,4-dinitrosobenzene in combination with other labeling reagents to achieve greater specificity and selectivity. Additionally, 2-Fluoro-1,4-dinitrosobenzene could be used in the development of new protein-based therapeutics, as it allows for the selective modification of specific amino acids within a protein sequence.
Synthesemethoden
2-Fluoro-1,4-dinitrosobenzene can be synthesized by the reaction of 2-fluoro-1,4-dinitrobenzene with sodium nitrite and hydrochloric acid. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with nitrous acid to form 2-Fluoro-1,4-dinitrosobenzene. The yield of this reaction is typically high, and the purity of the resulting 2-Fluoro-1,4-dinitrosobenzene can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1,4-dinitrosobenzene is widely used in scientific research applications as a reagent for labeling proteins and peptides. It reacts with the amino groups in proteins and peptides, forming stable covalent bonds. This makes it an ideal reagent for studying protein structure and function, as well as for identifying specific amino acids within a protein or peptide sequence.
Eigenschaften
CAS-Nummer |
153071-84-2 |
|---|---|
Produktname |
2-Fluoro-1,4-dinitrosobenzene |
Molekularformel |
C6H3FN2O2 |
Molekulargewicht |
154.1 g/mol |
IUPAC-Name |
2-fluoro-1,4-dinitrosobenzene |
InChI |
InChI=1S/C6H3FN2O2/c7-5-3-4(8-10)1-2-6(5)9-11/h1-3H |
InChI-Schlüssel |
OCCUPROJVUMGLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=O)F)N=O |
Kanonische SMILES |
C1=CC(=C(C=C1N=O)F)N=O |
Synonyme |
Benzene, 2-fluoro-1,4-dinitroso- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















